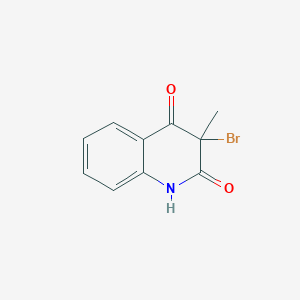

3-bromo-3-methylquinoline-2,4(1H,3H)-dione

Description

Historical Overview of Halogenated Quinoline-2,4(1H,3H)-dione Research

Research into halogenated quinoline-2,4(1H,3H)-diones has been a field of study for several decades. Early investigations often focused on the synthesis and reactivity of these compounds. For instance, the reaction of 4-hydroxy-2(1H)-quinolone with sulfuryl chloride has been a common method to produce 3-chloroquinoline-2,4(1H,3H)-dione. clockss.org Similarly, brominated analogs have been synthesized, with studies indicating that 3-bromoquinoline-2,4(1H,3H)-diones react faster than their chloro counterparts in certain nucleophilic substitution reactions, such as those with sodium azide (B81097). clockss.org These halogenated intermediates have proven to be valuable precursors for the synthesis of a variety of 3-substituted quinoline-2,4(1H,3H)-diones.

Significance of the Quinoline-2,4(1H,3H)-dione Scaffold in Chemical Science

The quinoline-2,4(1H,3H)-dione scaffold is a significant pharmacophore in medicinal chemistry. While direct research on the biological activities of 3-bromo-3-methylquinoline-2,4(1H,3H)-dione is limited, the closely related quinazoline-2,4(1H,3H)-dione scaffold has been extensively studied and shown to possess a wide range of biological functions. These include potential applications as anticancer, anti-HIV, antibacterial, and anti-inflammatory agents. researchgate.net The structural similarity suggests that the quinoline-2,4(1H,3H)-dione core also holds considerable potential for the development of novel therapeutic agents. The diverse reactivity of this scaffold allows for the introduction of various functional groups, enabling the modulation of its biological and physicochemical properties. clockss.org

Scope and Research Gaps Pertaining to this compound

Structure

3D Structure

Properties

CAS No. |

168214-53-7 |

|---|---|

Molecular Formula |

C10H8BrNO2 |

Molecular Weight |

254.08 g/mol |

IUPAC Name |

3-bromo-3-methyl-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C10H8BrNO2/c1-10(11)8(13)6-4-2-3-5-7(6)12-9(10)14/h2-5H,1H3,(H,12,14) |

InChI Key |

YOXPJYASGSPETG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2NC1=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 3 Methylquinoline 2,4 1h,3h Dione and Analogues

Direct Bromination and Halogenation Approaches for Quinoline-2,4(1H,3H)-diones

Direct halogenation of a pre-formed quinoline-2,4(1H,3H)-dione ring system represents the most straightforward approach to introducing a bromine atom at the C-3 position. This method relies on the inherent reactivity of the C-3 carbon, which is situated between two carbonyl groups and is part of a tautomeric system that can include a 4-hydroxy-2(1H)-quinolone form.

The C-3 position of the quinoline-2,4(1H,3H)-dione nucleus is susceptible to electrophilic attack due to the activating effects of the adjacent carbonyl groups and the nitrogen atom within the heterocyclic ring. Electrophilic bromination is a common method for preparing aryl bromides and can be applied to such heterocyclic systems. nih.gov The reaction typically involves a brominating agent that provides an electrophilic bromine source (Br+).

For the synthesis of the title compound, the starting material would be 3-methylquinoline-2,4(1H,3H)-dione. However, the direct bromination of a tertiary carbon, such as the C-3 position in this substrate, can be sterically hindered and may compete with bromination on the benzene (B151609) ring, especially if activating substituents are present. The choice of brominating agent and reaction conditions is critical to favor the desired C-3 substitution.

Common reagents used for electrophilic bromination are listed in the table below. The selection of a specific reagent depends on the substrate's reactivity and the desired selectivity. nih.gov

Table 1: Common Reagents for Electrophilic Bromination

| Reagent | Formula | Typical Conditions | Notes |

|---|---|---|---|

| Molecular Bromine | Br₂ | Acetic acid, CCl₄, or no solvent | A classic and strong brominating agent. Lewis acid catalysts (e.g., FeBr₃) are often used for aromatic ring bromination. |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Acetonitrile (MeCN), CCl₄; often requires a radical initiator or acid catalyst. | A versatile and milder source of electrophilic bromine, commonly used for allylic, benzylic, and α-carbonyl bromination. nih.gov |

| Tetraalkylammonium tribromides | R₄NBr₃ | Various organic solvents | Offers high para-selectivity in the bromination of phenols. nih.gov |

Achieving regioselectivity in the halogenation of complex molecules like quinolines is a significant synthetic challenge. Research has focused on developing methods that can direct halogenation to a specific position, avoiding the formation of undesired isomers.

While direct C-3 bromination of the dione (B5365651) is one path, other strategies highlight the nuanced control required for halogenating the quinoline (B57606) system. For instance, studies on 8-substituted quinolines have shown that bromination can yield a mixture of mono- and di-bromo derivatives, with the position of substitution influenced by the nature of the substituent at C-8. researchgate.net 8-methoxyquinoline, for example, undergoes regioselective bromination at the C-5 position. researchgate.net

Alternative halogenation mechanisms can also provide regiocontrol. A radical-based C-H iodination protocol has been developed for the C-3 selective functionalization of quinolines and quinolones. scispace.com This approach suggests that radical mechanisms could offer a viable, alternative pathway for C-3 bromination, potentially overcoming the challenges of electrophilic substitution.

Furthermore, metal-free protocols have been established for the remote C-H halogenation of 8-substituted quinoline derivatives at the C-5 position. rsc.orgsemanticscholar.org These methods utilize inexpensive reagents like trihaloisocyanuric acid and proceed with high regioselectivity, underscoring the power of directing group strategies in controlling halogenation sites, even those that are geometrically inaccessible. rsc.orgsemanticscholar.org

Precursor-Based Synthesis of the Quinoline-2,4(1H,3H)-dione Core with Bromine Incorporation

An alternative to direct halogenation is to construct the quinoline-2,4(1H,3H)-dione ring from precursors that already contain the required bromine atom. This approach transfers the challenge of regioselectivity from the final quinoline system to the synthesis of a simpler, acyclic, or monocyclic precursor.

Intramolecular cyclization is a powerful strategy for forming heterocyclic rings. In this context, a suitably substituted and brominated aniline (B41778) derivative can be induced to cyclize, forming the 3-bromo-quinoline-2,4-dione structure.

One relevant strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. Research has shown that these precursors can undergo cyclization in the presence of an iodine source to yield 3-iodoquinolines. researchgate.net A similar pathway could be envisioned using an electrophilic bromine source to achieve a 6-endo-dig cyclization, trapping the intermediate to form the 3-bromoquinoline (B21735) core.

Another approach involves the cyclization of 2-(2,2-dibromoethenyl)phenyl isothiocyanates. These precursors react with butyllithium (B86547) in a process involving bromine/lithium exchange, followed by cyclization and workup to afford 3-bromoquinoline-2(1H)-thiones. semanticscholar.org A parallel strategy starting from a 2-(2,2-dibromoethenyl)phenyl isocyanate or a related precursor could foreseeably lead to the corresponding 3-bromoquinoline-2,4(1H,3H)-dione.

Table 2: Precursor-Based Cyclization Strategies for Halogenated Quinolines

| Precursor Type | Reaction Principle | Potential Product | Reference Concept |

|---|---|---|---|

| N-(2-alkynyl)aniline | Electrophilic cyclization with a bromine source (e.g., Br₂). | 3-Bromoquinoline derivative | Analogous to iodocyclization. researchgate.net |

| 2-(2,2-dibromoethenyl)phenyl isocyanate | Intramolecular cyclization via bromine-lithium exchange. | 3-Bromoquinoline-2,4(1H,3H)-dione | Analogous to thione synthesis. semanticscholar.org |

| N-substituted-3-bromo-3-arylacrylamide | Intramolecular amidation (e.g., Pd-catalyzed). | 4-Aryl-3-bromoquinolin-2(1H)-one | Based on cyclization of diarylacrylamides. nih.gov |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org This strategy could be adapted to synthesize brominated quinoline-2,4(1H,3H)-diones by using a brominated starting material.

For example, the Friedländer annulation, a classic method for quinoline synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a β-ketoester). A variation of this could involve the reaction of a 2-aminoaryl aldehyde/ketone with a brominated active methylene (B1212753) compound, such as bromomalonic ester or an α-bromo-β-ketoester, to directly install the bromine atom at the C-3 position of the resulting quinoline-dione ring.

Greener MCR methods for synthesizing quinoline derivatives have been developed using acid catalysts in water, reacting anilines, aldehydes, and phenylacetylene. ufms.br Adapting such a three-component reaction by using a brominated building block is a plausible strategy for accessing the target structure in a highly convergent and atom-economical fashion. rsc.org

Advanced Catalytic Methods in 3-bromo-3-methylquinoline-2,4(1H,3H)-dione Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal catalysis, in particular, offers powerful tools for C-H activation and cross-coupling reactions that can be applied to the synthesis of complex heterocyclic molecules. mdpi.com

Palladium-catalyzed reactions are especially prominent in this area. For instance, a pseudo-domino process involving a Heck reaction followed by an intramolecular Buchwald-Hartwig C-N bond formation has been used to prepare 4-arylquinolin-2(1H)-ones. nih.gov One could conceive of a strategy where a pre-brominated substrate undergoes a similar palladium-catalyzed tandem reaction to form the 3-bromo-quinoline-2,4-dione skeleton.

Furthermore, palladium-catalyzed carbonylative annulation of 2-iodoanilines with internal alkynes provides a route to 3,4-disubstituted quinolin-2(1H)-ones. nih.gov Employing a brominated alkyne in this reaction could potentially lead to the desired 3-bromo substituted product. The regioselective nature of lithium-halogen exchange reactions, often used in tandem with palladium-catalyzed cross-coupling, also provides a powerful tool for the specific functionalization of polyhalogenated quinolines. researchgate.net

The direct, metal-catalyzed C-H functionalization of the quinoline core is a frontier in this field. mdpi.com While many reported methods focus on positions other than C-3, the development of a catalyst system capable of selectively activating and brominating the C-H bond at the C-3 position of a 3-methyl-quinoline-2,4-dione precursor remains an active area of research interest.

Photoredox Catalysis for Halogenated Quinoline-2,4(1H,3H)-dione Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling challenging transformations under mild conditions. nih.gov While direct photoredox-catalyzed synthesis of 3-halo-quinoline-2,4(1H,3H)-diones is not extensively documented, the methodology has been successfully applied to produce other functionalized analogues. For instance, an efficient method for preparing phosphorylated quinoline-2,4(1H,3H)-diones utilizes visible light to induce a radical cascade cyclization of ortho-cyanoarylacrylamides with phosphine (B1218219) oxides. researchgate.net This type of transformation suggests a potential pathway for halogenated derivatives, where a suitable halogen radical precursor could be employed in a similar radical cascade process.

Similarly, photocatalytic methods have been developed for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides, showcasing the utility of light-mediated reactions in modifying the quinoline core. researchgate.netrsc.org These approaches often feature high atom economy and avoid harsh reagents, representing a greener alternative to classical methods. rsc.org The development of new organic photoredox catalysts continues to expand the scope of these reactions, potentially enabling direct access to halogenated quinoline diones in the future. researchgate.net

Transition-Metal-Free Synthetic Protocols

In the pursuit of green and sustainable chemistry, transition-metal-free synthetic routes have gained considerable attention. mdpi.com These methods provide valuable alternatives to metal-catalyzed reactions, avoiding potential issues of cost and toxicity associated with transition metals. mdpi.comnih.gov A variety of strategies have been developed for the synthesis of the broader quinoline class without metals, including modifications to established name reactions like the Skraup and Doebner-Von Miller syntheses, often employing microwave irradiation or ionic liquids to improve efficiency. mdpi.comnih.gov

Specific metal-free approaches include the use of N-bromosuccinimide (NBS) to initiate a radical cyclization of propenoates, leading to 3-substituted quinolines. mdpi.com Another strategy involves iodine-catalyzed reactions between enamides and imines to form diarylquinolines. mdpi.com Furthermore, protocols using green oxidants such as hydrogen peroxide have been successfully employed for the synthesis of 2,4-substituted quinazolines from 2-aminobenzophenones and aldehydes. mdpi.com A one-pot cascade reaction for synthesizing functionalized quinolines from lignin (B12514952) β-O-4 model compounds has also been reported, highlighting a potential petroleum-independent route to these heterocycles. nih.gov While these methods demonstrate the feasibility of metal-free synthesis, their specific application to produce this compound from simple precursors remains an area for further research.

Copper-Catalyzed Sulfonylation for Quinoline-2,4(1H,3H)-dione Derivatives

Copper catalysis offers an efficient pathway for the synthesis of functionalized quinoline-2,4(1H,3H)-dione derivatives. A notable example is the copper-catalyzed radical sulfonylation/cyclization of N-(2-cyanophenyl) acrylamides. rsc.org In this process, a suspension of the acrylamide (B121943) substrate, ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), and a copper(I) iodide (CuI) catalyst is treated with a sulfonohydrazide at 80°C. rsc.org This reaction proceeds to afford a range of 3-sulfonylmethyl-quinoline-2,4(1H,3H)-dione analogues in moderate to excellent yields. rsc.org

The method is versatile, accommodating various substituents on the sulfonyl group. The reaction demonstrates good functional group tolerance, providing a direct route to these complex structures. rsc.org

Table 1: Examples of Copper-Catalyzed Synthesis of Sulfonated Quinoline-2,4(1H,3H)-dione Derivatives. rsc.org

| Product Name | Yield | Physical State | Melting Point (°C) |

| 1,3-dimethyl-3-((phenylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione | 95% | White Solid | 118-120 |

| 1,3-dimethyl-3-(((4-nitrophenyl)sulfonyl)methyl)quinoline-2,4(1H,3H)-dione | 83% | White Solid | 190-192 |

| 1,3-dimethyl-3-((methylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione | 62% | White Solid | 132-134 |

| (E)-1,3-dimethyl-3-((styrylsulfonyl)methyl)quinoline-2,4(1H,3H)-dione | 23% | Yellow Solid | 63-65 |

Rhodium(III)-Catalyzed Annulation with Diazoquinolinediones

Rhodium-catalyzed reactions, particularly those involving C-H activation and annulation, represent a sophisticated strategy for constructing complex heterocyclic frameworks. While the direct use of diazoquinolinediones as a substrate is not prominently featured in recent literature, Rh(III) catalysis has been effectively used to synthesize fused quinoline systems from different precursors. For example, an efficient method for synthesizing quinolino[2,1-b]quinazolinones involves the Rh(III)-catalyzed C-H activation and annulation of 3-arylquinazolinones with alkynes. rsc.org

More recently, this strategy was extended to a [4+2] annulation of 3-phenylquinazolinones with gem-difluoromethylene alkynes, providing access to a range of fluorinated quinolino[2,1-b]quinazolinone derivatives. nih.gov This cascade cyclization highlights the power of Rh(III) catalysis in creating complex, functionalized polycyclic systems. nih.govresearchgate.net In a related approach, Rh(II) catalysis has been used to synthesize ethyl quinoline-3-carboxylates from indoles and ethyl halodiazoacetates, proceeding through a proposed cyclopropanation-ring expansion pathway. beilstein-journals.org These examples underscore the potential of rhodium catalysis in quinoline synthesis, although its application for the direct synthesis of monomeric this compound is not yet established.

Scale-Up Considerations and Industrial Synthesis Prospects

The transition of a synthetic route from laboratory scale to industrial production requires consideration of factors such as cost, safety, efficiency, and environmental impact. For quinoline derivatives, classic industrial methods like the Skraup synthesis, which involves heating an aromatic amine with glycerol (B35011) and an oxidizing agent, have long been used but often require harsh conditions. researchgate.net

Modern synthetic methodologies are being developed with scalability in mind. For instance, a radical cascade methylation/cyclization to produce methylated quinoline-2,4(1H,3H)-diones has been shown to be readily scalable. researchgate.net Similarly, a photocatalytic synthesis of quinolin-2(1H)-ones was successfully scaled up to the gram scale, demonstrating its robustness. rsc.org

A key strategy for industrial synthesis is the adoption of continuous flow reactions, which can offer better process control, improved safety, and higher efficiency compared to batch processes. A continuous synthesis of 2-methylquinoline (B7769805) compounds has been developed using a heterogeneous catalyst and green solvents, highlighting a promising direction for the large-scale, environmentally conscious production of quinoline derivatives. rsc.org The development of such continuous, catalytic, and atom-economical processes will be crucial for the future industrial synthesis of complex targets like this compound.

Chemical Reactivity and Transformations of 3 Bromo 3 Methylquinoline 2,4 1h,3h Dione

Nucleophilic Substitution Reactions at the C-3 Bromine Position

The carbon-bromine bond at the tertiary C-3 position is the primary site of reactivity for nucleophilic attack. This allows for the displacement of the bromide ion and the introduction of a wide range of functional groups, significantly diversifying the molecular architecture.

The substitution of the C-3 bromine with various amine nucleophiles is a direct method for synthesizing 3-aminoquinoline-2,4(1H,3H)-dione derivatives. Research has shown that 3-bromoquinoline-2,4(1H,3H)-diones react with an excess of primary alkyl or aryl amines in dimethylformamide (DMF) to yield the corresponding 3-alkylamino or 3-arylamino products. clockss.org While the bromo derivatives are noted to be more reactive than their chloro counterparts, their reactions can sometimes lead to the formation of by-products. clockss.org

For the synthesis of the parent 3-aminoquinoline-2,4(1H,3H)-diones, where a primary amino group is required, an alternative method involves the reaction with ammonia (B1221849) generated in situ from ammonium (B1175870) chloride and potassium carbonate under anhydrous conditions. clockss.org

| Reactant (Amine) | Product | Reaction Conditions | Reference |

| Primary Alkyl/Arylamines | 3-Alkyl/Arylamino-quinoline-2,4(1H,3H)-diones | Excess amine, Dimethylformamide (DMF) | clockss.org |

| Ammonia (in situ) | 3-Aminoquinoline-2,4(1H,3H)-diones | NH4Cl, K2CO3, DMF, anhydrous | clockss.org |

This table illustrates generalized amination reactions based on findings for 3-halogenated quinoline-2,4-diones.

Beyond amination, the C-3 bromine can be displaced by other heteroatom nucleophiles. A particularly significant transformation is the reaction with sodium azide (B81097) (NaN₃). clockss.orgnih.gov This substitution reaction readily converts 3-bromoquinoline-2,4(1H,3H)-diones into 3-azidoquinoline-2,4(1H,3H)-dione intermediates. nih.govresearchgate.net These azido (B1232118) compounds are valuable precursors for further synthetic applications, most notably in cycloaddition reactions. nih.gov The reaction proceeds efficiently, although, similar to amination, 3-bromo compounds react faster than 3-chloro analogues but may also produce more by-products. clockss.org

Rearrangement Reactions Involving the Quinoline-2,4(1H,3H)-dione Moiety

The quinoline-2,4(1H,3H)-dione skeleton and its derivatives are known to undergo complex molecular rearrangements under certain conditions. While direct rearrangements of the 3-bromo-3-methyl derivative are not extensively detailed, studies on closely related 3-hydroxyquinoline-2,4(1H,3H)-diones, which are precursors to the 3-bromo compounds, reveal the structural plasticity of this heterocyclic core. clockss.org For instance, certain substituted 3-hydroxyquinoline-2,4(1H,3H)-diones have been shown to rearrange into complex indoline (B122111) and benzoxazine (B1645224) type structures. clockss.org These transformations highlight the potential for the quinoline-2,4-dione moiety to serve as a scaffold for generating diverse and structurally complex molecular frameworks. clockss.org

Cycloaddition Reactions and Heterocycle Annulation

The functional group at the C-3 position can be leveraged to participate in cycloaddition and annulation reactions, leading to the formation of fused and spiro-heterocyclic systems.

The 3-azidoquinoline-2,4(1H,3H)-dione intermediate, synthesized from its 3-bromo precursor, is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.orgnih.gov This reaction involves the [3+2] cycloaddition between the azido group and a terminal alkyne, affording 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and in moderate to excellent yields. nih.govnih.govresearchgate.net The reaction is typically catalyzed by a mixture of CuSO₄·5H₂O and elemental copper powder in a solvent like DMSO at room temperature. nih.gov

This methodology has been successfully applied to synthesize a variety of 3-(1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-diones. nih.gov A one-pot, multicomponent reaction has also been developed, where the 3-bromoquinolinedione substrate, sodium azide, and an alkyne are combined in the presence of the copper catalyst to form the final triazole product directly, albeit in more modest yields. nih.gov

| Alkyne | Catalyst System | Product | Yield | Reference |

| Phenylacetylene | CuSO₄·5H₂O, Cu(0) | 3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | 43% (one-pot) | nih.gov |

| Various terminal alkynes | CuSO₄·5H₂O, Cu(0) | Various 1,4-disubstituted 1,2,3-triazoles | Moderate to Excellent | nih.gov |

This table presents examples of CuAAC reactions starting from 3-bromo or 3-azido quinoline-2,4-dione precursors.

Intramolecular Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for the synthesis of heterocyclic systems via carbon-carbon bond formation. hud.ac.ukclockss.orgwikipedia.org In the context of the quinoline-2,4-dione framework, these reactions can be employed to construct annulated (fused-ring) systems. For example, an intramolecular Wittig reaction was utilized to independently confirm the structure of a furo[2,3-c]quinoline-2,4(3aH,5H)-dione. clockss.org This furoquinoline was observed as a minor by-product during a related Wittig olefination reaction of a 3-hydroxyquinoline-2,4(1H,3H)-dione, demonstrating a potential reaction pathway for derivatives of the title compound. clockss.org

The HWE reaction, which involves the reaction of a phosphonate (B1237965) carbanion with a ketone or aldehyde, is particularly known for producing alkenes with high E-selectivity. wikipedia.orgorganic-chemistry.org By designing a quinoline-2,4-dione substrate bearing both a phosphonate group and a carbonyl moiety in appropriate positions, an intramolecular HWE reaction could be triggered to create a new fused ring containing a double bond. Such strategies are broadly applied in heterocyclic synthesis to create diverse ring systems. clockss.org

Synthesis of Spiro Compounds from Quinoline-2,4(1H,3H)-diones

The reaction of 3-bromo-3-methylquinoline-2,4(1H,3H)-dione with various bidentate nucleophiles serves as a key method for the construction of spiroheterocyclic systems. For instance, the treatment of 1-substituted 3-bromo-3-methylquinoline-2,4(1H,3H)-diones with 2-aminothiophenol (B119425) in the presence of a base such as potassium carbonate in a solvent like ethanol (B145695) leads to the formation of spiro[dihydroquinoline-3,2'-thiazolidine] derivatives. This transformation proceeds via an initial S-alkylation followed by an intramolecular cyclization.

Similarly, reacting this compound with 2-aminophenol (B121084) under basic conditions yields spiro[dihydroquinoline-3,2'-oxazolidine] derivatives. The choice of the N-substituent on the quinoline (B57606) ring and the specific reaction conditions can influence the yield and purity of the resulting spiro compound.

Table 1: Synthesis of Spiro Compounds

| Reactant | Reagent | Product |

|---|---|---|

| 1-Methyl-3-bromo-3-methylquinoline-2,4(1H,3H)-dione | 2-Aminothiophenol | 1-Methyl-4'-phenylspiro[quinoline-3,2'-thiazinan]-2,4(1H)-dione |

| 1-Benzyl-3-bromo-3-methylquinoline-2,4(1H,3H)-dione | 2-Aminophenol | 1-Benzyl-4'-phenylspiro[quinoline-3,2'-oxazinan]-2,4(1H)-dione |

Formation of Isochromenoquinolinediones

The synthesis of isochromeno[4,3-c]quinoline-6,11(5H,11bH)-diones can be achieved through the reaction of this compound with salicylaldehyde (B1680747) derivatives. This reaction is typically carried out in the presence of a base, which facilitates the initial O-alkylation of the salicylaldehyde by the quinoline derivative. The resulting ether intermediate then undergoes an intramolecular aldol-type condensation, followed by cyclization and dehydration to afford the final polycyclic product. The substitution pattern on both the quinoline and salicylaldehyde moieties can be varied to generate a library of isochromenoquinolinediones with diverse structural features.

Redox Chemistry and Radical Pathways

The redox behavior of this compound has been explored, revealing its potential to participate in single-electron transfer (SET) processes. Under certain conditions, the carbon-bromine bond can undergo homolytic cleavage to generate a tertiary radical at the C-3 position. This radical intermediate can then engage in various transformations, such as addition to electron-rich olefins or trapping by radical scavengers. The electrochemical reduction of this compound also points towards the formation of a radical anion, which can subsequently lose a bromide ion to form the C-3 radical.

Functionalization of the Quinoline Nitrogen (N-1) and Aromatic Ring

The quinoline nitrogen (N-1) of this compound can be readily functionalized through N-alkylation or N-arylation reactions. Using a suitable base, such as sodium hydride or potassium carbonate, the N-H proton can be removed, and the resulting anion can react with a variety of electrophiles, including alkyl halides, benzyl (B1604629) halides, and activated aryl halides. This allows for the introduction of a wide range of substituents at the N-1 position, which can significantly modulate the compound's physical and chemical properties.

Functionalization of the aromatic ring of the quinoline scaffold is more challenging due to the deactivating effect of the dione (B5365651) moiety. However, under forcing conditions, electrophilic aromatic substitution reactions, such as nitration or halogenation, can be achieved, typically yielding a mixture of isomers. The directing effect of the substituents already present on the ring will govern the position of the incoming electrophile.

Perkow Reaction and Leaving Group Studies of Quinoline-2,4(1H,3H)-dione Derivatives

The reaction of this compound with trialkyl phosphites can proceed via the Perkow reaction pathway to yield enol phosphates. In this reaction, the phosphite (B83602) attacks the carbonyl group at the C-2 or C-4 position, leading to a zwitterionic intermediate. This intermediate then undergoes a rearrangement, which involves the migration of the methyl group and the elimination of the bromide ion, to form the stable enol phosphate (B84403) product.

Studies on the leaving group ability of the bromide at the C-3 position have shown it to be a competent leaving group in nucleophilic substitution reactions. The rate of substitution is influenced by the nature of the nucleophile, the solvent, and the substituent at the N-1 position. The presence of the electron-withdrawing carbonyl groups enhances the electrophilicity of the C-3 carbon, facilitating the departure of the bromide ion.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 3 Methylquinoline 2,4 1h,3h Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-bromo-3-methylquinoline-2,4(1H,3H)-dione. By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise chemical environment and connectivity of each proton, carbon, and nitrogen atom can be established.

High-resolution 1H, 13C, and 15N NMR data provide detailed information about the electronic environment of the nuclei within the molecule. While specific spectral data for this compound is not extensively published, the expected chemical shifts and coupling patterns can be inferred from closely related analogs such as 3-chloro-3-alkylquinoline-2,4(1H,3H)-diones and other substituted quinolines. clockss.org

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons on the benzo-fused ring, the N-H proton, and the methyl group protons. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm), with their multiplicities (doublet, triplet, doublet of doublets) and coupling constants revealing their substitution pattern on the aromatic ring. clockss.org The N-H proton of the dione (B5365651) tautomer is expected to be a broad singlet, often in the downfield region (δ > 10 ppm), due to hydrogen bonding and exchange phenomena. clockss.org The methyl group at the C3 position would present as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show characteristic signals for the carbonyl carbons (C2 and C4), which are expected to be the most downfield-shifted signals (δ > 160 ppm) due to their deshielded nature. clockss.org The aromatic carbons will resonate in the typical range of δ 115-140 ppm. clockss.org The quaternary carbon at C3, bearing both a bromine and a methyl group, would have a distinct chemical shift, and the methyl carbon would appear at a characteristic upfield position.

¹⁵N NMR Spectroscopy: While less common, 15N NMR can provide valuable information about the nitrogen atom in the quinoline (B57606) ring system. The chemical shift of the nitrogen atom would be sensitive to its hybridization state and the electronic effects of the surrounding substituents. Data for related 3-substituted 4(1H)-quinolinones can provide a reference for the expected chemical shift range. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | > 10 (broad singlet) | - |

| C2=O | - | > 160 |

| C4=O | - | > 160 |

| C3-CH₃ | ~1.5 - 2.5 (singlet) | ~20 - 30 |

| C3 | - | ~60 - 70 |

| Aromatic C-H | ~7.0 - 8.0 (multiplets) | ~115 - 140 |

| Aromatic Quaternary C | - | ~115 - 140 |

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity of the aromatic protons, helping to assign their specific positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals corresponding to each protonated carbon in the molecule, such as the aromatic CH groups and the methyl group. mdpi.commdpi.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show prominent absorption bands corresponding to the N-H and C=O groups. rsc.orgrsc.org

The N-H stretching vibration of the amide group is typically observed as a broad band in the region of 3200-3400 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibrations of the dione system are expected to appear as strong, sharp bands in the range of 1650-1750 cm⁻¹. clockss.orgrsc.org The presence of two distinct carbonyl bands may be observed, corresponding to the C2 and C4 carbonyl groups, which are in slightly different chemical environments. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency typically occurs in the fingerprint region at lower wavenumbers.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 (broad) |

| C=O (Amide) | Stretching | ~1710 - 1750 |

| C=O (Ketone) | Stretching | ~1670 - 1700 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. rsc.orgnih.gov For this compound (C₁₀H₈BrNO₂), the exact mass can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which will have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and can be used to deduce its structure. While a detailed fragmentation analysis would require experimental data, some likely fragmentation pathways for this compound can be predicted.

Upon electron ionization, the molecule would likely undergo initial loss of the bromine atom or the methyl group. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the dione ring, a common fragmentation pathway for such systems. The fragmentation of the quinoline ring system itself would lead to a series of characteristic smaller ions. Analysis of these fragments helps to piece together the original structure of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Detailed analysis of the crystal structures of related quinoline derivatives offers valuable insights into the expected solid-state conformation of this compound. For instance, the crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline demonstrates that the quinoline ring system is nearly planar. researchgate.net In this related structure, the packing is influenced by C-H···Br interactions, which form chains, and these chains are further linked by C-H···π and π–π stacking interactions. researchgate.net Such interactions are also anticipated to play a significant role in the crystal lattice of this compound.

The table below presents crystallographic data for a related brominated quinoline derivative, which serves as a model for understanding the structural parameters that could be expected for this compound.

Interactive Data Table of Crystallographic Parameters for a Related Quinoline Derivative

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |

| 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline | C₁₁H₇Br₃ClN | Monoclinic | P2₁/c | a = 8.452(3) Å, b = 8.989(3) Å, c = 18.040(6) Å, β = 98.346(14)° | researchgate.net |

Note: This data is for a structurally related compound and is provided for comparative purposes.

Computational and Theoretical Investigations on 3 Bromo 3 Methylquinoline 2,4 1h,3h Dione

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost. For 3-bromo-3-methylquinoline-2,4(1H,3H)-dione, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. For this compound, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nih.gov This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

The quinoline-2,4(1H,3H)-dione core is largely planar, but the presence of a stereocenter at the C3 position, substituted with both a bromine and a methyl group, necessitates a conformational analysis. The rotation around single bonds and the potential for different spatial arrangements of the substituents are explored to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C3-Br | 1.98 | ||

| C3-CH3 | 1.54 | ||

| C2=O | 1.23 | ||

| C4=O | 1.24 | ||

| C2-N1-C9 | 125.5 | ||

| C3-C4-C4a | 118.9 | ||

| O=C4-C4a-C5 | 178.5 | ||

| Br-C3-C2-N1 | -65.2 |

Note: Data are illustrative and represent typical values for such a compound, derived from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of chemical stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized over the electron-rich benzene (B151609) ring and the nitrogen atom, while the LUMO is often distributed across the dione (B5365651) system, indicating that these are the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Illustrative Data)

| Parameter | Value (eV) |

| EHOMO | -6.78 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.83 |

| Ionization Potential (I) | 6.78 |

| Electron Affinity (A) | 1.95 |

| Global Hardness (η) | 2.415 |

| Global Softness (S) | 0.414 |

| Electronegativity (χ) | 4.365 |

| Electrophilicity Index (ω) | 3.94 |

Note: Data are illustrative and calculated from HOMO/LUMO energies to predict reactivity.

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental results to validate the computational model. nih.gov For this compound, vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated.

Calculated vibrational frequencies often have a systematic error, which can be corrected using a scaling factor to improve agreement with experimental data. Similarly, NMR chemical shifts (1H and 13C) are calculated relative to a standard (e.g., Tetramethylsilane) and provide valuable insights into the electronic environment of each nucleus. Good agreement between the predicted and experimental spectra confirms that the optimized geometry is a reliable representation of the molecule.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of the molecule over time, especially in a biological environment or in solution. mdpi.com An MD simulation of this compound would typically place the molecule in a box of solvent molecules (e.g., water) and solve Newton's equations of motion for every atom in the system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds including this compound, a 3D-QSAR model could be developed to understand the structural requirements for a specific biological effect.

This involves aligning a set of structurally similar molecules and using statistical methods to build a model that relates molecular fields (steric, electrostatic, hydrophobic) to their observed activity. While a specific QSAR model for this exact compound is not available, the methodology provides a powerful tool for generating hypotheses about its mechanism of action and for designing new, more potent analogues. The model can highlight regions of the molecule where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would be beneficial or detrimental to its activity.

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are invaluable for predicting the reactivity of a molecule and exploring potential reaction pathways. For this compound, several approaches can be used.

The Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, visualizes the electron density around the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the carbonyl oxygens would be expected to be regions of high negative potential.

Furthermore, computational models can be used to simulate chemical reactions, such as nucleophilic substitution at the C3 position or reactions involving the dione functionality. By calculating the activation energies for different potential pathways, chemists can predict the most likely products of a reaction, guiding synthetic efforts and providing insight into the molecule's metabolic fate.

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to predict the reactive behavior of a molecule. It illustrates the three-dimensional charge distribution, providing insights into a molecule's electrophilic and nucleophilic sites.

In a detailed theoretical study using density functional theory, the MEP of this compound was analyzed. rsc.org The investigation focused on understanding the physicochemical properties and the nature of intermolecular interactions. The MEP map reveals regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and bromine, which are susceptible to electrophilic attack. Conversely, regions of positive potential, usually found around hydrogen atoms, indicate sites for nucleophilic attack.

Table 1: Summary of MEP Analysis Findings

| Feature | Description | Predicted Reactivity |

|---|---|---|

| Negative Potential Regions | Concentrated around the carbonyl oxygen atoms and the bromine atom. | Likely sites for electrophilic attack and hydrogen bond acceptance. |

| Positive Potential Regions | Located near the N-H group hydrogen atom. | Likely site for nucleophilic attack and hydrogen bond donation. |

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with delocalized π-electron systems are often promising candidates for NLO materials. nih.gov The theoretical evaluation of NLO properties provides a powerful method to screen and design molecules with high NLO response.

The NLO properties of this compound have been investigated theoretically. rsc.org These studies focus on calculating the hyperpolarizabilities of the molecule, which are tensors describing the nonlinear response of the molecule to an applied electric field. A key parameter is the third-order nonlinear susceptibility (χ(3)), which is crucial for applications like third-harmonic generation.

For this compound crystals, the third-order nonlinear susceptibility (χ(3)) was estimated using an iterative electrostatic scheme. rsc.org This computational model takes into account the effect of the surrounding molecules in the crystal lattice, which are represented by point charges, to understand the role of environmental polarization. rsc.org The theoretical results highlight the influence of both the halogen substituent and the polarization effect from the crystal environment on the magnitude of χ(3). rsc.org The calculated NLO response was found to be of the same order of magnitude as other promising organic crystals, suggesting that dihydroquinolinone derivative crystals are valuable candidates for NLO materials. rsc.org

Table 2: Theoretical NLO Properties Evaluation

| Property | Method | Finding | Significance |

|---|---|---|---|

| Third-Order Susceptibility (χ(3)) | Iterative electrostatic scheme on embedded unit cells. rsc.org | The calculated value is on the same order of magnitude as other promising organic NLO crystals. rsc.org | Indicates significant potential for applications in third-order NLO devices. |

| Environmental Effects | Surrounding molecules represented by point charges. rsc.org | The environment polarization effect plays a distinct role in the final χ(3) value. rsc.org | Demonstrates the importance of solid-state effects in predicting NLO properties. |

| Substituent Effects | Comparison with isostructural chloro-derivative. rsc.org | The halogenated substituents influence the magnitude of the NLO response. rsc.org | Provides a pathway for tuning NLO properties through chemical modification. |

Synthetic Utility and Applications of 3 Bromo 3 Methylquinoline 2,4 1h,3h Dione As a Chemical Building Block

Synthesis of Complex Polycyclic Heterocycles

The structure of 3-bromo-3-methylquinoline-2,4(1H,3H)-dione is primed for the construction of intricate polycyclic heterocyclic systems. The presence of the electrophilic C3-bromine atom, alongside the reactive dione (B5365651) functionality, enables a variety of cyclization strategies. These reactions often lead to the formation of fused quinoline (B57606) structures, which are of significant interest due to their prevalence in biologically active compounds.

One prominent application is in the synthesis of pyrimido[4,5-b]quinolines. While direct experimental data for this compound is limited, the reactivity of analogous quinoline and pyrimidine (B1678525) systems provides a clear blueprint for its potential transformations. For instance, the reaction of 6-aminouracil (B15529) derivatives with precursors containing a reactive carbonyl and a leaving group can lead to the formation of the fused pyrimidoquinoline core. nih.govrsc.orgresearchgate.netrsc.org In a hypothetical reaction, this compound could react with a suitable binucleophile, such as a 1,3-diamine, where one amine displaces the bromine and the other condenses with one of the carbonyl groups, followed by cyclization to yield a complex polycycle.

Another important class of polycyclic heterocycles that could potentially be synthesized from this building block are pyrido[2,3-b]quinolines. The general strategy often involves the condensation of an amino-substituted pyridine (B92270) derivative with a quinoline precursor bearing appropriate functional groups. koreascience.krnih.gov The electrophilic nature of the C3 position in this compound makes it an ideal candidate for reaction with aminopyridines, leading to the formation of an intermediate that can subsequently cyclize to the desired pyridophenanthroline scaffold.

The following table outlines representative examples of the synthesis of fused quinoline systems, illustrating the conditions and yields that might be expected in analogous reactions involving this compound.

| Precursor(s) | Reagents and Conditions | Product | Yield (%) |

| 6-amino-1,3-dimethyluracil, aromatic aldehydes, dimedone | Trityl chloride, Chloroform, Reflux | Pyrimido[4,5-b]quinolines | High |

| 2-Amino-4-(3-bromophenyl)-7,7-dimethyl-1-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Formic acid, Reflux | Pyrimido[4,5-b]quinoline-dione derivative | 76 |

| 8-Aminoquinoline, Diethyl ethoxymethylenemalonate | Thermal cyclization | Ethyl pyrido[3,2-h]-4-quinolone-3-carboxylate | - |

Scaffold for Combinatorial Library Synthesis and Diversification

The structural features of this compound make it an excellent scaffold for combinatorial chemistry and the generation of diverse molecular libraries. The key to its utility lies in the orthogonal reactivity of its functional groups. The bromine atom at the C3 position can be readily displaced by a wide range of nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at this position.

Simultaneously, the dione functionality offers multiple points for modification. The N-H group can be alkylated or acylated, while the carbonyl groups can undergo condensation reactions with a variety of reagents. This multi-faceted reactivity allows for a systematic and high-throughput variation of substituents around the quinoline-2,4-dione core. Such libraries of compounds are invaluable for the discovery of new drug candidates and materials with novel properties. A general strategy involves anchoring the scaffold to a solid support and then subjecting it to a series of reactions to introduce diversity. nih.gov

Precursor for Advanced Organic Materials

The quinoline ring system is a known chromophore and electroactive moiety. By functionalizing the this compound scaffold, it is possible to synthesize advanced organic materials with tailored electronic and photophysical properties. The bromine atom serves as a handle for introducing conjugated substituents through reactions like Suzuki or Sonogashira cross-couplings. This can extend the π-conjugation of the system, leading to materials with interesting optical and electronic properties, such as fluorescence or charge-transport capabilities.

Furthermore, the dione functionality can be used to incorporate the quinoline unit into larger polymeric structures. For instance, condensation reactions with diamines could lead to the formation of polyamides or polyimides containing the quinoline-2,4-dione motif. These polymers may exhibit enhanced thermal stability and specific optoelectronic characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms of the starting materials. nih.govnih.gov The reactive nature of this compound makes it a promising candidate for participation in MCRs.

For example, in a hypothetical Ugi or Passerini-type reaction, the dione could potentially act as the carbonyl component. In an Ugi four-component reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid react to form a dipeptide-like product. While the direct participation of a cyclic dione like this compound is not extensively documented, its carbonyl groups could potentially react with the amine to form an iminium intermediate, a key step in the Ugi reaction pathway. The resulting complex products would feature the quinoline-2,4-dione scaffold decorated with multiple points of diversity, further highlighting its utility in generating molecular libraries.

The following table summarizes some well-known multi-component reactions that could potentially be adapted to utilize this compound as a key reactant.

| MCR Name | Typical Reactants | Potential Product with Target Compound |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | Complex α-acylamino carboxamide derivative of the quinoline-2,4-dione |

| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide derivative of the quinoline-2,4-dione |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinone-fused quinoline system |

Applications in Annulation Reactions to Form Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. This compound is an excellent substrate for such transformations due to its inherent reactivity. The combination of the electrophilic C3-bromo substituent and the adjacent carbonyl group provides a platform for various annulation strategies, particularly [4+2] (Diels-Alder) and other cycloaddition reactions. nih.gov

For instance, the reaction of this compound with a 1,3-diene could potentially lead to the formation of a six-membered ring fused to the quinoline core. The bromine atom can act as a leaving group to facilitate the final aromatization step. Similarly, reaction with 1,3-dipoles could lead to the formation of five-membered heterocyclic rings fused at the C3-C4 positions. These annulation reactions provide access to a wide array of novel and complex fused heterocyclic systems that would be challenging to synthesize through other methods. The development of such reactions is crucial for expanding the chemical space around the quinoline scaffold. nih.gov

Mechanistic Investigations of Biological Interactions of Quinoline 2,4 1h,3h Dione Derivatives

Enzyme Inhibition Mechanism Studies

Quinoline-2,4(1H,3H)-dione derivatives have been investigated for their potential to inhibit various enzymes implicated in disease pathways. The following sections delve into the molecular mechanisms of this inhibition for specific enzyme targets.

Molecular Basis of Sphingosine Kinase Inhibition by Quinoline-5,8-Diones

Sphingosine kinases (SphK), with its two isoforms SphK1 and SphK2, are critical enzymes in the synthesis of the signaling lipid sphingosine-1-phosphate (S1P). mdpi.comnih.gov Overexpression of SphK is linked to various cancers, making it an attractive target for anticancer drug development. mdpi.com The quinoline-5,8-dione core has been identified as a promising pharmacophore for SphK inhibition, drawing structural analogies to naphthoquinone-based inhibitors. mdpi.com

The development of quinoline-5,8-dione-based SphK inhibitors has focused on a fragment-based approach, incorporating a polar quinoline (B57606) core linked to a lipophilic aryl chain. mdpi.com This design strategy aims to mimic the natural substrate, sphingosine, which has a lipophilic tail that binds within the active site of SphK. mdpi.com Studies on C(7) ether-linked quinoline-5,8-diones have demonstrated dual inhibition of both SphK1 and SphK2. mdpi.com For instance, derivatives with para-fluoro and para-cyano substitutions on the phenyl ether moiety have shown significant inhibitory activity against both isoforms. mdpi.com

To enhance binding affinity, particularly for SphK1, structural elements from potent inhibitors like PF-543 have been incorporated. mdpi.com This includes the addition of a pyrrolidone headgroup to the quinoline-5,8-dione scaffold, which is intended to form hydrogen bonds within the SphK1 binding site. mdpi.com Molecular docking studies using the crystal structure of SphK1 (PDB ID: 4V24) have been instrumental in understanding these interactions. mdpi.com These simulations have shown that the addition of a pyrrolidone group can improve the predicted docking score, indicating a more favorable binding interaction. mdpi.com For example, a pyrrolidine (B122466) quinoline-5,8-dione derivative showed an improved docking score compared to its parent compound. mdpi.com These computational models suggest a plausible new binding mode for this class of inhibitors within the lipid-binding site of SphK1. mdpi.com

Table 1: Inhibition of Sphingosine Kinase (SphK1 & SphK2) by Quinoline-5,8-dione Derivatives

| Compound | Substitution Pattern | SphK1 Inhibition (%) at 10 µM | SphK2 Inhibition (%) at 10 µM |

| 4 | para-methoxy | High selectivity for SphK1 | - |

| 6 | para-fluoro | ≥ 54 | ≥ 56 |

| 7 | para-cyano | ≥ 54 | ≥ 56 |

| 21 | Pyrrolidine derivative | Improved efficacy over parent | - |

Data sourced from a study on modified quinoline-5,8-diones as SphK inhibitors. mdpi.com

Mechanistic Pathways of Lipoxygenase Inhibition

Lipoxygenases (LOXs) are a family of iron-containing enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.govrsc.org As such, LOX inhibitors are of significant interest for the treatment of inflammatory diseases. nih.gov The inhibition of LOX can occur through various mechanisms, including competitive inhibition at the active site, non-competitive inhibition by binding to other sites, or by chelating the iron atom essential for catalysis. nih.gov

While direct studies on 3-bromo-3-methylquinoline-2,4(1H,3H)-dione are not prevalent, related quinoline structures have been investigated as inhibitors of the 5-lipoxygenase-activating protein (FLAP), which is essential for leukotriene biosynthesis. thieme-connect.de FLAP inhibitors, which include indole (B1671886) and quinoline derivatives, can effectively block the production of leukotrienes in cellular systems. thieme-connect.de

Molecular docking studies on other classes of inhibitors have revealed key interactions within the LOX active site. For competitive inhibitors, the carboxyl group of the molecule often interacts with the Fe2+ ion in the active site. nih.gov For example, molecular docking of some inhibitors has shown hydrogen bond formation between the carbonyl oxygen of the inhibitor and residues such as F177 and Q413 of the 5-LOX active site. nih.gov The antioxidant mechanism is another route of inhibition, where redox-type inhibitors can bind in close proximity to the catalytic iron. nih.gov Additionally, allosteric inhibition has been observed, where an inhibitor binds to a site distinct from the catalytic center, inducing a conformational change that alters enzyme activity. nih.gov

Targeting Kinases (e.g., c-Met, VEGFR-2 TK) and Mechanistic Pathways

The receptor tyrosine kinases (RTKs) c-Met and vascular endothelial growth factor receptor-2 (VEGFR-2) are key players in cancer progression, involved in processes like cell proliferation, angiogenesis, and metastasis. nih.govtbzmed.ac.ir Consequently, they are major targets for anticancer drug development, and numerous quinoline-based inhibitors have been designed to target their kinase domains. nih.govunipa.it

c-Met Kinase Inhibition:

The c-Met receptor's kinase domain is the target for quinoline-based inhibitors, which typically bind to the ATP-binding site in the cytosolic portion of the receptor. nih.gov The binding of these inhibitors prevents the phosphorylation of tyrosine residues, thereby blocking the downstream signaling cascade. cas.ac.cn For example, the crystal structure of the c-Met kinase domain in complex with the quinoline-based inhibitor foretinib (B612053) (PDB ID: 3LQ8) shows the inhibitor in an extended conformation, occupying the ATP-binding site and an adjacent hydrophobic pocket. nih.gov

Structure-activity relationship (SAR) studies have highlighted that a 4-phenoxyquinoline moiety is a crucial pharmacophoric element for c-Met inhibition. unipa.it Molecular modeling suggests that the N-1 atom of the quinoline ring can form a hydrogen bond with the Met1160 residue in the hinge region of the kinase. cas.ac.cn Substitutions at the C3, C5, C6, and C7 positions of the quinoline ring have been extensively explored to optimize potency and selectivity. nih.govcas.ac.cn For instance, 3,5,7-trisubstituted quinolines have been identified as highly potent c-Met inhibitors with IC50 values in the nanomolar range. cas.ac.cn

VEGFR-2 Tyrosine Kinase (TK) Inhibition:

VEGFR-2 is a primary mediator of angiogenesis, and its inhibition is a key strategy in cancer therapy. tbzmed.ac.irnih.gov Quinoline-based compounds are among the small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain. fmhr.orgresearchgate.net The binding of these inhibitors blocks the VEGF-induced signaling pathways that lead to endothelial cell proliferation and migration. nih.gov

Docking studies of quinolin-4(1H)-one derivatives have shown a common mechanism of interaction at the ATP-binding site of VEGFR-2. fmhr.org A key interaction involves the formation of hydrogen bonds between a pharmacophoric moiety on the inhibitor (like an amide or urea (B33335) group) and the crucial amino acid residues Glu883 and Asp1044 in the DFG motif region of the kinase. nih.gov The quinoline scaffold itself typically resides in the hinge region of the binding site, forming hydrophobic interactions. nih.gov For example, the indolin-2-one moiety of some inhibitors has been shown to form multiple hydrophobic interactions in the hinge region with residues like Cys917, Ala864, and Leu838. nih.gov

Receptor Antagonism and Agonism Mechanism Studies

Beyond enzyme inhibition, quinoline-2,4(1H,3H)-dione derivatives have been shown to modulate the activity of various G protein-coupled receptors (GPCRs), acting as either antagonists or agonists.

5-HT6 Receptor Antagonism: Binding Affinity and Functional Assay Mechanisms

The serotonin (B10506) 6 (5-HT6) receptor is a GPCR found almost exclusively in the central nervous system and is a target for cognitive enhancement in neurodegenerative diseases. wikipedia.org Blockade of this receptor can increase cholinergic and glutamatergic neurotransmission. wikipedia.org

A class of 3-aryl-3-methyl-1H-quinoline-2,4-diones has been identified as selective antagonists of the 5-HT6 receptor. nih.gov A lead compound, 5,7-dichloro-3-phenyl-3-methyl-quinoline-2,4-dione, was discovered through random screening. nih.gov Subsequent optimization led to derivatives with high binding affinity and selectivity. nih.gov

The binding affinity of these compounds is typically determined through radioligand binding assays, where the quinoline-dione derivative competes with a radiolabeled ligand for the 5-HT6 receptor. nih.govnih.gov The inhibitory constant (Ki) is a measure of this binding affinity. For example, 3-(4-hydroxyphenyl)-3-methyl-quinoline-2,4-dione exhibited a high affinity for the 5-HT6 receptor with a Ki value of 12.3 nM. nih.gov

Functional antagonism is assessed through assays that measure the downstream signaling of the 5-HT6 receptor, which is coupled to Gs and activates adenylyl cyclase to produce cyclic AMP (cAMP). nih.govmdpi.com In a functional adenylyl cyclase stimulation assay, the ability of the compound to inhibit the serotonin-induced increase in cAMP is measured, and the half-maximal inhibitory concentration (IC50) is determined. nih.gov The aforementioned 3-(4-hydroxyphenyl)-3-methyl-quinoline-2,4-dione showed considerable antagonistic activity in this assay with an IC50 of 0.61 µM. nih.gov Functional human 5-HT6 receptor assays for high-throughput screening have also been developed, often utilizing engineered cell lines where receptor activation leads to a measurable signal, such as a change in intracellular calcium levels. nih.govbenthamscience.com

Table 2: 5-HT6 Receptor Binding Affinity and Functional Antagonism of a Quinoline-2,4-dione Derivative

| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, µM) |

| 3-(4-hydroxyphenyl)-3-methyl-quinoline-2,4-dione (12f) | 12.3 | 0.61 |

Data from a study on 3-aryl-3-methyl-1H-quinoline-2,4-diones as 5-HT6 receptor antagonists. nih.gov

Cannabinoid Receptor (CB1R, CB2R) Binding Mode Analysis

The cannabinoid receptors, CB1R and CB2R, are GPCRs that are key components of the endocannabinoid system. CB2R, in particular, is a target for treating inflammatory diseases due to its role in modulating immune responses. nih.govacs.org Quinoline-2,4(1H,3H)-dione analogs have been developed as potent and selective ligands for the CB2 receptor. nih.govresearchgate.net

The binding modes of these quinoline-dione derivatives to CB1R and CB2R have been investigated through molecular docking simulations and 3D-QSAR models. nih.govacs.org These studies are crucial for understanding the structural basis of their potency and selectivity. The high similarity in the binding sites of CB1R and CB2R makes the design of selective ligands challenging. nih.gov

Interestingly, the substitution pattern on the quinoline-2,4(1H,3H)-dione scaffold determines whether the compound acts as an agonist or an antagonist at the CB2R. nih.govacs.org C5- or C8-substituted derivatives tend to be CB2R agonists, while C6- or C7-substituted analogs act as antagonists. nih.govacs.org This highlights the sensitivity of the receptor to the positioning of substituents on the ligand.

Docking studies of cannabinoid receptor ligands have identified key interactions. For instance, the interaction with non-conserved residues between CB1R and CB2R, such as S3.31 and F5.46 in CB2R, is thought to be a major determinant of CB2/CB1 selectivity. capes.gov.br The carbonyl group on related quinuclidine (B89598) ring-containing cannabinoid ligands has been shown to accept a hydrogen bond from H178/95 in CB1R/CB2R. nih.gov For quinoline-2,4(1H,3H)-dione derivatives, the interaction modes predicted by computational models can guide further optimization for improved CB2R modulation. nih.govacs.org These in silico approaches, combined with experimental binding data, provide a comprehensive picture of the binding mode and help in the rational design of new, more selective cannabinoid receptor ligands. researchgate.net

Molecular Docking and Simulations for Target Binding Prediction

Computational methods such as molecular docking and simulations are instrumental in predicting the binding affinity and interaction patterns of small molecules with biological macromolecules. For this compound, these in silico techniques can provide valuable insights into its potential protein targets and binding modes, guiding further experimental validation.

Ligand-Protein Interaction Profiling

While specific docking studies for this compound are not extensively documented in publicly available literature, the interactions of the broader quinoline-2,4(1H,3H)-dione scaffold have been investigated against various protein targets. These studies reveal that the quinoline core can participate in a range of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for molecular recognition and binding.

For instance, molecular docking studies on similar quinolone derivatives have shown interactions with key enzymes such as DNA gyrase and topoisomerase IV, which are well-established targets for quinolone antibacterial agents. researchgate.net The dione (B5365651) functionality at positions 2 and 4, along with the nitrogen atom in the quinoline ring, can act as hydrogen bond acceptors, forming interactions with amino acid residues in the protein's active site. researchgate.net A molecular interaction diagram of a related quinoline dione with a protein (PDB ID: 3IX4) highlighted a conventional hydrogen bond with a glycine (B1666218) residue (GLY H:38), along with several van der Waals, π-σ, and alkyl/π-alkyl interactions with residues like TYR H:47, TYR H:64, and ALA H:50. researchgate.net

The introduction of a bromine atom and a methyl group at the C3 position is expected to significantly modulate these interactions. The bromine atom, being electronegative and possessing lone pairs of electrons, can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The methyl group, being hydrophobic, can engage in van der Waals interactions and contribute to the desolvation penalty upon binding, potentially enhancing the binding affinity.

Elucidation of Binding Pockets and Key Residues

The binding pockets of quinolone derivatives are often characterized by a mix of polar and non-polar residues, accommodating the diverse chemical nature of the scaffold. For bacterial topoisomerases, the binding site is located at the interface of the enzyme and the DNA, where the quinolone molecule intercalates and stabilizes the enzyme-DNA cleavage complex. nih.gov

In the case of this compound, the C3 substituents would be positioned to interact with specific residues within the binding pocket. The bulky bromine atom and the methyl group would likely occupy a hydrophobic sub-pocket. Depending on the specific protein target, key residues that could potentially interact with these substituents include hydrophobic amino acids such as leucine, isoleucine, valine, and phenylalanine. The bromine atom could also form specific halogen bonds with backbone carbonyl oxygens or the side chains of serine, threonine, or tyrosine.

Studies on other substituted quinazolinone derivatives have identified key residues in the binding sites of protein kinases like c-Met and VEGFR-2. For example, hydrogen bonding with highly conserved aspartate residues has been observed. nih.govacs.org While these are different scaffolds, they share structural similarities with quinoline-2,4-diones, suggesting that similar interactions could be possible. The specific orientation and interactions of the 3-bromo and 3-methyl groups would be critical in determining the binding affinity and selectivity towards different protein targets.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The biological activity of quinoline-2,4(1H,3H)-dione derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. SAR studies provide a framework for understanding how these structural modifications influence the mechanistic aspects of their biological interactions.

Positional and Substituent Effects on Biological Interaction Mechanisms

The C3 position of the quinoline-2,4(1H,3H)-dione scaffold is a critical site for substitution, and modifications at this position can significantly impact biological activity. nih.gov The introduction of substituents at C3 can influence the molecule's electronic properties, steric profile, and conformational flexibility, all of which are key determinants of its interaction with biological targets.

The methyl group at the C3 position also plays a significant role. Its small size and hydrophobic nature can allow it to fit into specific hydrophobic pockets within the target protein, contributing to the binding energy through van der Waals forces. The combination of a bromo and a methyl group at the same carbon atom creates a quaternary center, which can have profound effects on the molecule's conformation and its ability to adopt a specific bioactive conformation.

A study on 4-quinolones demonstrated that C3-halogenation is a valuable strategy for creating diverse molecular libraries for structure-activity relationship studies. nih.gov Another review highlighted that for quinolone antibacterials, a halogen at the 8-position can improve oral absorption and activity. elsevierpure.com While this is a different position, it underscores the general importance of halogenation in modulating the properties of quinoline derivatives.

Stereochemical Influence on Molecular Recognition

The presence of a chiral center at the C3 position in this compound introduces the element of stereochemistry, which can have a significant impact on its biological activity. The two enantiomers (R and S) will have different three-dimensional arrangements of the bromo and methyl groups, leading to different interactions with a chiral biological target such as a protein.

It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different potencies, and in some cases, different types of biological activity. This is because the binding site of a protein is also chiral, being composed of L-amino acids. Therefore, one enantiomer may fit into the binding site more snugly and form more favorable interactions than the other, leading to a higher binding affinity and greater biological effect.

Interactions with Cellular Pathways at a Molecular Level (excluding clinical outcomes)

Quinoline-2,4(1H,3H)-dione derivatives have been shown to interact with various cellular pathways at a molecular level, often by targeting specific enzymes or receptors. nih.gov The substitution pattern on the quinoline ring plays a crucial role in determining which pathways are affected.

The quinolone class of compounds, which shares the core quinoline structure, is well-known to target bacterial DNA gyrase and topoisomerase IV. nih.gov This interaction leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death. It is plausible that this compound could exhibit similar antibacterial activity by targeting these enzymes.

Furthermore, various quinoline and quinazolinone derivatives have been investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov For example, some 3-substituted quinazolin-2,4(1H,3H)-dione derivatives have been identified as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are involved in angiogenesis and tumor progression. nih.govacs.org The binding of these inhibitors to the ATP-binding site of the kinases blocks their catalytic activity, thereby disrupting the downstream signaling cascade. The specific substituents on the quinoline ring are critical for achieving high affinity and selectivity for these kinase targets.

In-depth Analysis of "this compound" Reveals Gaps in Current Scientific Literature

A comprehensive review of available scientific literature and research databases indicates a significant lack of specific data regarding the biological interactions of the chemical compound this compound. While the broader class of quinoline-2,4(1H,3H)-dione derivatives has been the subject of various biological investigations, specific mechanistic studies on the cell cycle modulation, apoptosis induction, and metal chelation properties of the 3-bromo-3-methyl substituted variant are not present in the currently accessible public domain research.

Extensive searches have been conducted to locate studies that would provide the specific data required to detail the compound's biological activities as per the requested outline. These inquiries have consistently shown that while research exists for structurally related compounds, particularly quinazoline-2,4(1H,3H)-diones and other substituted quinoline derivatives, these findings cannot be directly and accurately attributed to this compound. The precise effects of the 3-bromo and 3-methyl substitutions on the quinoline-2,4(1H,3H)-dione core are what would determine its specific biological profile, and this information is not currently available.

Therefore, it is not possible to provide a scientifically accurate and thorough article on the "" focusing solely on this compound for the specified subsections. To generate content for the requested outline would require speculation or extrapolation from related compounds, which would not meet the standard of scientific accuracy and would be contrary to the instruction to focus exclusively on the named compound.